Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-phenyl-3-sulfamoylbenzamide

SIRT2 inhibition Neuroprotection Hydrophobic pocket occupancy

4-Bromo-N-phenyl-3-sulfamoylbenzamide (C13H11BrN2O3S, MW 355.21) is a 3-sulfamoylbenzamide derivative bearing a bromine atom at the 4-position of the benzamide ring and an unsubstituted phenyl group on the amide nitrogen. The 3-sulfamoylbenzamide scaffold is recognized as a privileged structure in medicinal chemistry, giving rise to inhibitors of human sirtuin type 2 (SIRT2), hepatitis B virus (HBV) capsid assembly, and ectonucleotidases (h-NTPDases).

Molecular Formula C13H11BrN2O3S
Molecular Weight 355.21 g/mol
Cat. No. B3558772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-phenyl-3-sulfamoylbenzamide
Molecular FormulaC13H11BrN2O3S
Molecular Weight355.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N
InChIInChI=1S/C13H11BrN2O3S/c14-11-7-6-9(8-12(11)20(15,18)19)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)(H2,15,18,19)
InChIKeyPGWNWNGNQQVVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-phenyl-3-sulfamoylbenzamide: Core Structural Identity and Procurement-Grade Characteristics


4-Bromo-N-phenyl-3-sulfamoylbenzamide (C13H11BrN2O3S, MW 355.21) is a 3-sulfamoylbenzamide derivative bearing a bromine atom at the 4-position of the benzamide ring and an unsubstituted phenyl group on the amide nitrogen. The 3-sulfamoylbenzamide scaffold is recognized as a privileged structure in medicinal chemistry, giving rise to inhibitors of human sirtuin type 2 (SIRT2), hepatitis B virus (HBV) capsid assembly, and ectonucleotidases (h-NTPDases) [1]. The specific bromine substitution pattern distinguishes this compound from the more extensively characterized 4-bromo-N-(4-bromophenyl) analogs and from the 4-chloro congeners that dominate the ROMK inhibitor series. The compound is primarily utilized as a synthetic intermediate and as a tool for structure–activity relationship (SAR) exploration in programs targeting the sulfamoylbenzamide pharmacophore [2].

Why 4-Bromo-N-phenyl-3-sulfamoylbenzamide Cannot Be Replaced by Generic 3-Sulfamoylbenzamides


Within the 3-sulfamoylbenzamide class, the position and identity of the halogen atom profoundly influence both target potency and selectivity. The SIRT2 inhibitor scaffold reported by Choi et al. revealed that moving the bromine from the N-phenyl ring to the benzamide core (as in 4‑bromo‑N‑phenyl‑3‑sulfamoylbenzamide versus N‑(4‑bromophenyl)‑3‑sulfamoylbenzamide) alters the compound’s ability to occupy the hydrophobic binding pockets of SIRT2, with N‑methylation of the C2‑8 analog improving SIRT2 IC50 by more than an order of magnitude and conferring excellent selectivity over SIRT1 and SIRT3 [1]. In the HBV capsid assembly modulator series, the N‑phenyl‑3‑sulfamoylbenzamide scaffold requires precise substitution engineering: the lead compound JNJ‑632 (featuring a 4‑fluoro‑3‑(trifluoromethyl)phenyl motif) achieved a 2.77 log reduction in HBV DNA in chimeric mice, while closely related analogs with alternative halogen placements lost substantial antiviral activity [2]. Furthermore, sulfamoylbenzamide-based h‑NTPDase inhibitors show that a 4‑bromophenyl substituent on the sulfonamide nitrogen can shift isoform selectivity between h‑NTPDase1, -2, -3, and -8, with IC50 values ranging from 0.28 µM to >10 µM depending on the exact bromine location [3]. These examples demonstrate that even minor repositioning of the bromine atom can result in a complete loss of potency or a reversal of selectivity; therefore, direct interchange with a generic 3‑sulfamoylbenzamide without experimental validation is scientifically unsound.

Quantitative Differentiation Evidence for 4-Bromo-N-phenyl-3-sulfamoylbenzamide Against Key Structural Analogs


Bromine at the 4-Position of the Benzamide Ring Enables Unique SIRT2 Binding Pocket Occupancy Compared with N‑(4‑Bromophenyl)‑3‑sulfamoylbenzamide

In the SIRT2 inhibitor series, the prototypical compound C2-8 (3‑(N‑(4‑bromophenyl)sulfamoyl)‑N‑(4‑bromophenyl)benzamide) showed neuroprotective effects in a Huntington’s mouse model but exhibited low SIRT2 inhibitory potency. N‑Methylation of C2‑8 markedly increased SIRT2 inhibition and conferred high selectivity over SIRT1 and SIRT3. Docking simulations revealed that the para‑substituted amido moiety can occupy two distinct hydrophobic binding pockets, and the location of the bromine on the benzamide ring versus the aniline ring determines which pocket is engaged. 4‑Bromo‑N‑phenyl‑3‑sulfamoylbenzamide, bearing the bromine on the benzamide ring and lacking the second bromine, is predicted to preferentially populate one of these hydrophobic sub‑pockets, providing a SAR differentiation point that cannot be reproduced by the N‑(4‑bromophenyl) regioisomer [1].

SIRT2 inhibition Neuroprotection Hydrophobic pocket occupancy

Electrophilic Aryl Bromide Handle Permits Late‑Stage Derivatization that the 4‑Chloro and Des‑Halogen Analogs Cannot Match

The aryl bromide at the 4‑position of the benzamide ring is an established reactive handle for Pd‑catalyzed cross‑coupling reactions such as Suzuki‑Miyaura and Buchwald‑Hartwig coupling. Patent literature on phenylsulfamoyl benzamide bradykinin B1 antagonists explicitly exploits this reactivity to introduce diverse aryl and heteroaryl groups at the 4‑position, generating libraries for SAR exploration. The corresponding 4‑chloro analog shows significantly slower oxidative addition with Pd(0) catalysts (typical relative rates: Ar‑Br ≈ 60 × Ar‑Cl for Pd(PPh3)4), and the des‑bromo analog lacks this derivatization handle entirely. 4‑Bromo‑N‑phenyl‑3‑sulfamoylbenzamide therefore uniquely combines the sulfamoylbenzamide pharmacophore with a versatile synthetic exit vector, enabling modular expansion of chemical space without disrupting the core hydrogen‑bonding network of the sulfamoyl group [1].

Cross-coupling Suzuki-Miyaura Late-stage functionalization

Physicochemical Property Differentiation from the 4‑Chloro Analog: Lipophilicity (cLogP) and Aqueous Solubility Govern Bioavailability Potential

The replacement of chlorine (Hammett σp = 0.23) with bromine (σp = 0.23) does not significantly alter the electronic character of the benzamide core; however, bromine’s larger molar refractivity (MR = 8.88 vs. 5.07 for Cl) increases the compound’s molar volume and polarizability. This subtle change typically elevates cLogP by approximately 0.3–0.5 log units and reduces aqueous solubility proportionally. For 3‑sulfamoylbenzamides, where the sulfamoyl group already imparts strong hydrophilicity, the bromine substitution may provide an optimal lipophilicity window (cLogP 1.5–2.5) for blood‑brain barrier penetration, as demonstrated by the SIRT2 inhibitor series where the 4‑bromo analogs showed CNS exposure sufficient for in vivo efficacy in Huntington’s disease models [1]. The 4‑chloro analog is expected to sit on the lower edge of this window, potentially limiting passive CNS permeability.

Lipophilicity cLogP Aqueous solubility

Sulfamoyl Hydrogen‑Bond Donor Capacity Is Preserved in the 4‑Bromo Derivative, Differentiating It from N‑Alkyl‑Substituted Analogs that Lose Key Target Interactions

The primary sulfamoyl group (–SO2NH2) is the canonical zinc‑binding motif for carbonic anhydrase (CA) inhibition. BindingDB contains affinity data for numerous 3‑sulfamoylbenzamide CA inhibitors: for example, a related 4‑bromo‑3‑sulfamoylbenzamide bearing an N‑butyl amide showed a Kd of 6.70 nM for human CA‑VII, while a brominated sulfamoylbenzocoumarin exhibited a Ki of 1.45 µM for human CA‑I. 4‑Bromo‑N‑phenyl‑3‑sulfamoylbenzamide retains the free –SO2NH2 group, preserving the full hydrogen‑bond donor capacity required for CA inhibition. In contrast, N‑alkyl‑substituted sulfamoyl analogs (e.g., N‑methyl‑sulfamoyl derivatives) sacrifice one hydrogen‑bond donor, reducing CA binding affinity by 100‑ to 1000‑fold depending on the isoform. This structural feature is critical when the compound is intended as a CA inhibitor probe or when CA‑related off‑target activity must be accurately assessed [1].

Carbonic anhydrase inhibition Hydrogen-bond donor Primary sulfonamide

Optimal Research and Procurement Scenarios for 4-Bromo-N-phenyl-3-sulfamoylbenzamide


As a Key Synthetic Intermediate for Palladium‑Catalyzed Diversification Libraries

The aryl bromide at the 4‑position is an ideal partner for Suzuki‑Miyaura cross‑coupling, enabling rapid generation of biaryl‑modified sulfamoylbenzamides. The patent literature on bradykinin B1 antagonists [1] and HBV capsid assembly modulators [2] confirms the utility of this handle for parallel library synthesis. Compared with the 4‑chloro analog, the 4‑bromo derivative provides faster coupling kinetics under standard Pd(0) catalysis, allowing higher conversion in short reaction times. This makes it the preferred starting material for medicinal chemistry groups building focused libraries around the 3‑sulfamoylbenzamide core.

As a SIRT2‑Selective Inhibitor Probe for Neurodegenerative Disease Models

The SIRT2 inhibitor SAR reported by Choi et al. [3] demonstrates that 4‑bromo‑substituted 3‑sulfamoylbenzamides engage a specific hydrophobic pocket in SIRT2 when paired with appropriate N‑substitution. 4‑Bromo‑N‑phenyl‑3‑sulfamoylbenzamide can serve as a starting point for further N‑functionalization (e.g., methylation) to achieve the potency and SIRT2‑over‑SIRT1/SIRT3 selectivity required for in vivo proof‑of‑concept studies in Huntington’s or Parkinson’s disease models. Its primary sulfamoyl group retains zinc‑binding potential, providing a dual pharmacological profile relevant to neuroprotection.

As a Physicochemical Comparator in Halogen‑Scanning SAR Campaigns

In programs where the 4‑chloro or des‑halogen parent has already been profiled, 4‑bromo‑N‑phenyl‑3‑sulfamoylbenzamide offers a systematic halogen‑scanning tool. The predicted cLogP increase of ~0.4 log units relative to the 4‑chloro analog, combined with the bromine’s larger van der Waals radius, allows assessment of lipophilicity and steric effects on target binding, metabolic stability, and permeability. This is particularly relevant for CNS‑targeted sulfamoylbenzamide programs, where the 4‑bromo substitution has been associated with adequate brain exposure in rodent models [3].

As a Reference Standard for Carbonic Anhydrase Off‑Target Profiling

Because the compound retains the primary sulfamoyl group, it can be used as a reference standard when evaluating the CA inhibitory activity of new sulfamoylbenzamide derivatives. BindingDB data for structurally related 3‑sulfamoylbenzamides show CA‑VII Kd values in the low nanomolar range and CA‑I Ki values in the low micromolar range [4]. Including 4‑bromo‑N‑phenyl‑3‑sulfamoylbenzamide in a CA selectivity panel provides a benchmark for interpreting the off‑target carbonic anhydrase liability of development candidates.

Quote Request

Request a Quote for 4-bromo-N-phenyl-3-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.